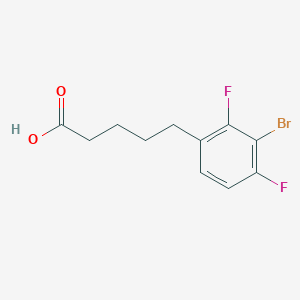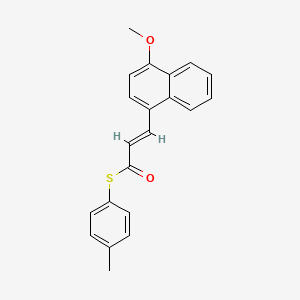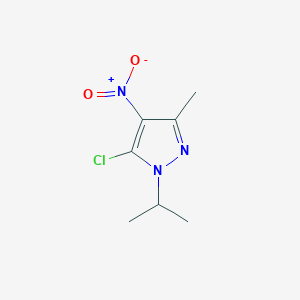
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole is a synthetic pyrazole derivative. It is classified as a plant growth regulator and has gained attention for its role as an abscission agent in citrus fruits. This compound is known for its unique chemical structure, which includes a chloro, methyl, and nitro group attached to a pyrazole ring.
Méthodes De Préparation
The synthesis of 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole involves several steps. One common method includes the nitration of 5-chloro-3-methyl-1-phenylpyrazole using acetyl nitrate to selectively introduce the nitro group at the 4-position . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration reactions followed by purification steps to isolate the compound in high purity.
Analyse Des Réactions Chimiques
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as ethoxycarbonylmethylthio, 1,2,4-triazolo, and azido groups.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: Heating with methanesulfonic acid can lead to the formation of pyrazolo[5,1-b]benzimidazole derivatives.
Common reagents used in these reactions include sodium azide, potassium carbonate, and various phosphines and phosphites . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pyrazole derivatives with potential biological activities.
Biology: The compound’s role as a plant growth regulator makes it valuable in agricultural research, particularly in studying fruit abscission mechanisms.
Medicine: Derivatives of this compound are explored for their potential pharmacological properties, including fungicidal, herbicidal, virucidal, and insecticidal activities.
Industry: Its application as an abscission agent in citrus fruits highlights its industrial significance in agriculture.
Mécanisme D'action
The mechanism by which 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole exerts its effects involves its interaction with specific molecular targets. As a plant growth regulator, it likely affects hormonal pathways involved in fruit abscission. The presence of the nitro group may also contribute to its biological activity by facilitating interactions with target enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole include other pyrazole derivatives such as 5-chloro-3-methyl-4-nitro-1-phenylpyrazole . These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique combination of chloro, methyl, and nitro groups in this compound distinguishes it from other pyrazole derivatives and contributes to its specific applications and properties.
Propriétés
IUPAC Name |
5-chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2/c1-4(2)10-7(8)6(11(12)13)5(3)9-10/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVYCVAGFODTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
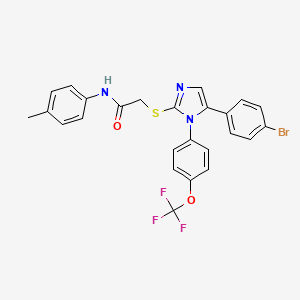
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B3014750.png)
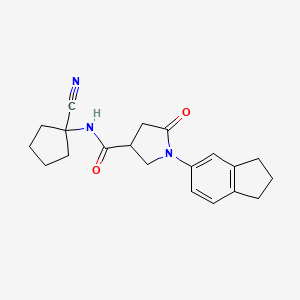
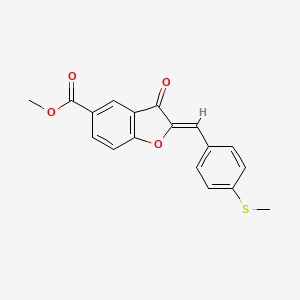
![1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B3014754.png)
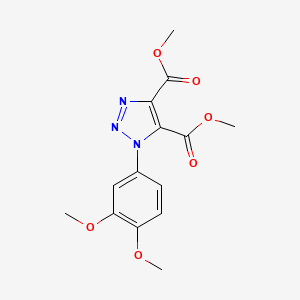
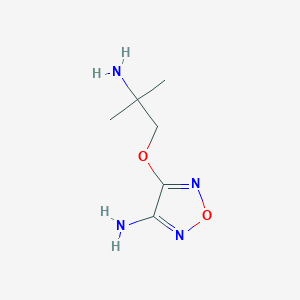
![2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3014759.png)
![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B3014760.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B3014762.png)
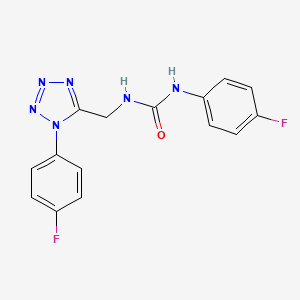
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3014764.png)
